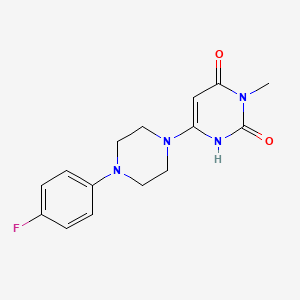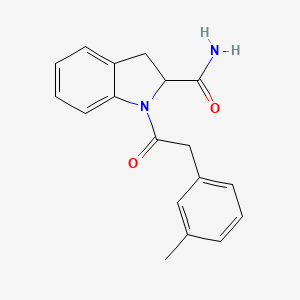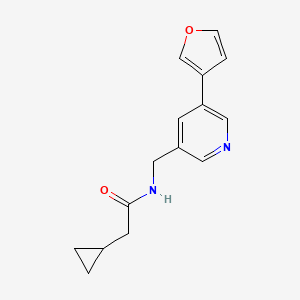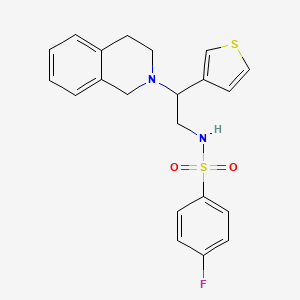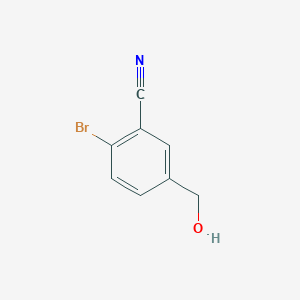
2-Bromo-5-(hydroxymethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6BrNO It is a brominated derivative of benzonitrile, featuring a hydroxymethyl group at the 5-position
作用機序
Target of Action
Benzonitrile derivatives are known to interact with various biological targets, depending on their specific functional groups and structural features .
Mode of Action
It’s known that benzonitrile derivatives can undergo various chemical reactions due to the presence of the nitrile group and other substituents . The bromomethyl group in the compound can act as a good leaving group, facilitating nucleophilic substitution reactions .
Biochemical Pathways
Benzonitrile derivatives are often involved in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Pharmacokinetics
The compound’s molecular weight (21205 g/mol) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The compound’s potential to participate in various chemical reactions suggests that it could have diverse effects depending on the context .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(hydroxymethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be affected by the pH, temperature, and presence of other substances in its environment .
生化学分析
Biochemical Properties
The biochemical properties of 2-Bromo-5-(hydroxymethyl)benzonitrile are not well-documented in the literature. It is known that brominated compounds can participate in various biochemical reactions, often acting as electrophiles. They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in dry conditions at 2-8°C .
Metabolic Pathways
Brominated compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Brominated compounds can interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Brominated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(hydroxymethyl)benzonitrile typically involves the bromination of 5-(hydroxymethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-Bromo-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Products include substituted benzonitriles with various functional groups replacing the bromine atom.
Oxidation: Products include 2-bromo-5-formylbenzonitrile or 2-bromo-5-carboxybenzonitrile.
Reduction: Products include 2-bromo-5-(hydroxymethyl)benzylamine.
科学的研究の応用
2-Bromo-5-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
2-Bromo-5-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
2-Bromo-4-(hydroxymethyl)benzonitrile: Bromine atom at the 2-position and hydroxymethyl group at the 4-position.
3-Bromo-5-(hydroxymethyl)benzonitrile: Bromine atom at the 3-position and hydroxymethyl group at the 5-position.
Uniqueness
2-Bromo-5-(hydroxymethyl)benzonitrile is unique due to the specific positioning of the bromine and hydroxymethyl groups, which influence its reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
2-bromo-5-(hydroxymethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKIDJKOPKESAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2845134.png)
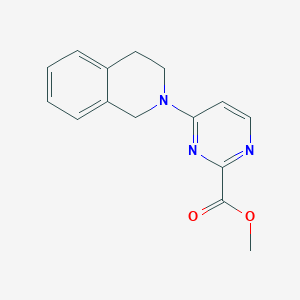
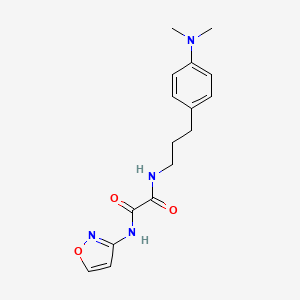

![2-[(2-Methylcyclopropyl)formamido]acetic acid](/img/structure/B2845143.png)
![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide](/img/structure/B2845145.png)
![2-[(2,2,2-Trifluoroethyl)amino]benzoic acid](/img/structure/B2845146.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2845148.png)

